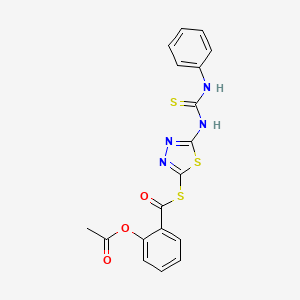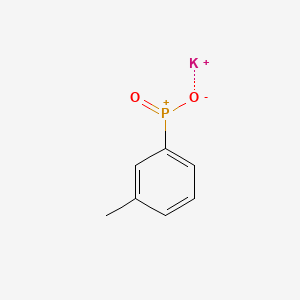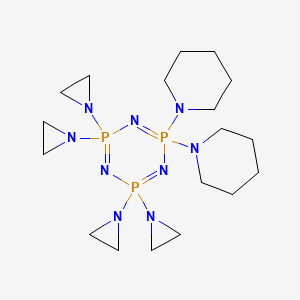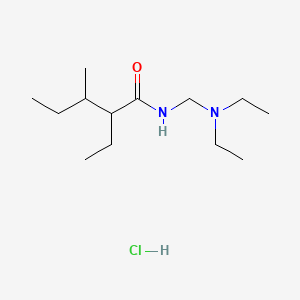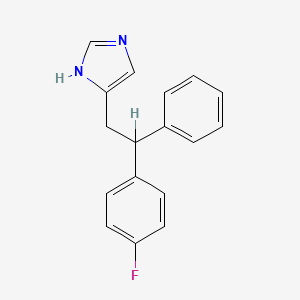
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the imidazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, scalability, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.
Scientific Research Applications
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-phenylethylamine
- 4-(4-Fluorophenyl)-2-phenylethylpyridine
- 4-(4-Fluorophenyl)-2-phenylethylthiazole
Uniqueness
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole is unique due to its specific imidazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
106147-65-3 |
|---|---|
Molecular Formula |
C17H15FN2 |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)-2-phenylethyl]-1H-imidazole |
InChI |
InChI=1S/C17H15FN2/c18-15-8-6-14(7-9-15)17(10-16-11-19-12-20-16)13-4-2-1-3-5-13/h1-9,11-12,17H,10H2,(H,19,20) |
InChI Key |
DMLFVXMQXYRKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
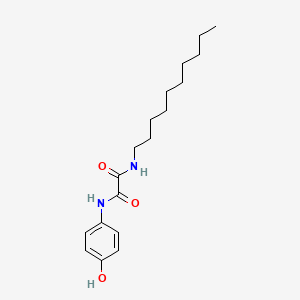
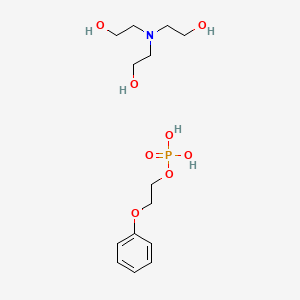
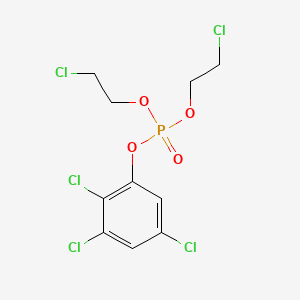
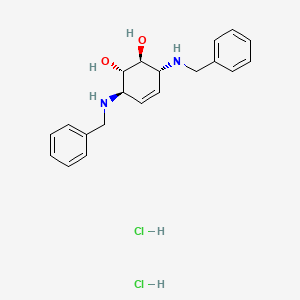
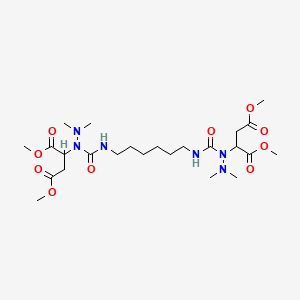

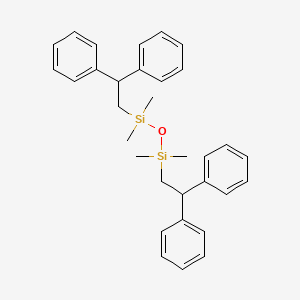
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
